Cas no 1639886-52-4 ((2R,5R)-2,5-dimethylmorpholine;hydrochloride)

(2R,5R)-2,5-dimethylmorpholine hydrochloride is a chiral morpholine derivative widely used as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. Its stereospecific configuration ensures high enantioselectivity in reactions, making it valuable for producing optically active compounds. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the development of bioactive molecules, including APIs, due to its rigid morpholine backbone and defined stereochemistry. Its consistent purity and well-characterized properties make it a reliable choice for research and industrial applications requiring precise chiral building blocks.
(2R,5R)-2,5-dimethylmorpholine;hydrochloride structure
1639886-52-4 structure
商品名:(2R,5R)-2,5-dimethylmorpholine;hydrochloride
CAS番号:1639886-52-4
MF:C6H14ClNO
メガワット:151.6345
MDL:MFCD22199177
CID:3164435
PubChem ID:72207237

(2R,5R)-2,5-dimethylmorpholine;hydrochloride 化学的及び物理的性質

名前と識別子

    • (2R,5R)-2,5-Dimethylmorpholine hydrochloride
    • (2R,5R)-2,5-DIMETHYLMORPHOLINE HCL
    • AK144819
    • ST2407921
    • AX8274630
    • (2R,5R)-2,5-dimethylmorpholine;hydrochloride
    • AKOS022178134
    • SCHEMBL17376407
    • AS-70093
    • Morpholine, 2,5-dimethyl-, hydrochloride (1:1), (2R,5R)-
    • MFCD22199177
    • 1639886-52-4
    • (2R,5R)-2,5-Dimethylmorpholinehydrochloride
    • CS-0158230
    • MDL: MFCD22199177
    • インチ: 1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
    • InChIKey: UIHUHFHYLUKRBX-KGZKBUQUSA-N
    • ほほえんだ: Cl[H].O1C([H])([H])[C@@]([H])(C([H])([H])[H])N([H])C([H])([H])[C@@]1([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 151.0763918g/mol
  • どういたいしつりょう: 151.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 74.9
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3

(2R,5R)-2,5-dimethylmorpholine;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYSA057-1-250G
(2R,5R)-2,5-dimethylmorpholine;hydrochloride
1639886-52-4 97%
250g
¥ 100,188.00 2023-04-14
Chemenu
CM278069-1g
(2R,5R)-2,5-Dimethylmorpholine hydrochloride
1639886-52-4 95%
1g
$276 2023-01-09
Chemenu
CM278069-1g
(2R,5R)-2,5-Dimethylmorpholine hydrochloride
1639886-52-4 95%
1g
$561 2021-08-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R33350-250mg
(2R,5R)-2,5-Dimethylmorpholine hydrochloride
1639886-52-4
250mg
¥566.0 2021-09-04
Key Organics Ltd
AS-70093-250MG
(2R,5R)-2,5-dimethylmorpholine hydrochloride
1639886-52-4 >95%
0.25 g
£194.00 2023-07-11
eNovation Chemicals LLC
D633921-5G
(2R,5R)-2,5-dimethylmorpholine;hydrochloride
1639886-52-4 97%
5g
$1030 2024-07-21
Chemenu
CM278069-250mg
(2R,5R)-2,5-Dimethylmorpholine hydrochloride
1639886-52-4 95%
250mg
$110 2023-01-09
Alichem
A449036669-5g
(2R,5R)-2,5-Dimethylmorpholine hydrochloride
1639886-52-4 95%
5g
4,308.77 USD 2021-05-31
Key Organics Ltd
AS-70093-10MG
(2R,5R)-2,5-dimethylmorpholine hydrochloride
1639886-52-4 >95%
10mg
£63.00 2023-09-08
Key Organics Ltd
AS-70093-1G
(2R,5R)-2,5-dimethylmorpholine hydrochloride
1639886-52-4 >95%
1g
£387.00 2023-09-08

(2R,5R)-2,5-dimethylmorpholine;hydrochloride 関連文献

(2R,5R)-2,5-dimethylmorpholine;hydrochlorideに関する追加情報

(2R,5R)-2,5-dimethylmorpholine;hydrochloride and its Significance in Modern Chemical Research

CAS no. 1639886-52-4 corresponds to the compound (2R,5R)-2,5-dimethylmorpholine;hydrochloride, a chiral morpholine derivative that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, characterized by its specific stereochemistry and functional groups, exhibits promising properties that make it a valuable candidate for various therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for formulation and administration in clinical settings.

The morpholine core of (2R,5R)-2,5-dimethylmorpholine;hydrochloride is a well-known scaffold in medicinal chemistry due to its ability to mimic the biological activity of natural products and facilitate the development of new drugs. The presence of the (2R,5R) configuration adds an additional layer of specificity, which is crucial for achieving optimal pharmacological effects. This stereochemical purity is often a result of advanced synthetic methodologies, including asymmetric catalysis and enantioselective synthesis, which are at the forefront of modern chemical research.

In recent years, there has been a surge in research focused on developing novel morpholine derivatives with enhanced pharmacological properties. Studies have demonstrated that modifications to the morpholine ring can significantly alter its biological activity, making it possible to fine-tune the compound for specific therapeutic targets. For instance, researchers have explored the use of (2R,5R)-2,5-dimethylmorpholine;hydrochloride as a potential intermediate in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases.

One of the most compelling aspects of (2R,5R)-2,5-dimethylmorpholine;hydrochloride is its potential as a scaffold for drug discovery. Its structural flexibility allows chemists to attach various functional groups at different positions on the morpholine ring, thereby creating a diverse library of compounds for screening. This approach has been successfully employed in high-throughput screening (HTS) campaigns to identify lead compounds with desirable pharmacological profiles. The hydrochloride form further enhances this utility by improving compound solubility and bioavailability.

The synthesis of (2R,5R)-2,5-dimethylmorpholine;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound. For example, biocatalytic approaches using engineered enzymes have been shown to improve yield and reduce waste during synthesis. These green chemistry principles align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

In clinical research, (2R,5R)-2,5-dimethylmorpholine;hydrochloride has been investigated for its potential therapeutic effects in several disease models. Preclinical studies have suggested that this compound may exhibit anti-inflammatory properties by modulating immune responses. Additionally, its ability to interact with specific biological targets has led to interest in its potential as an antiviral agent. These findings highlight the compound's versatility and its potential to address multiple therapeutic challenges.

The development of new drugs often involves extensive testing to ensure safety and efficacy before human trials can begin. In vitro and in vivo studies are critical components of this process. Researchers have utilized cell culture models and animal models to evaluate the pharmacokinetic and pharmacodynamic properties of (2R,5R)-2,5-dimethylmorpholine;hydrochloride. These studies have provided valuable insights into how the compound behaves within biological systems and have helped identify potential side effects or interactions with other drugs.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used to predict how (2R,5R)-2,5-dimethylmorpholine;hydrochloride interacts with biological targets at the molecular level. This approach has not only accelerated the drug discovery process but also provided a deeper understanding of the mechanisms underlying its pharmacological effects. By integrating experimental data with computational predictions, researchers can make more informed decisions about how to optimize the compound's therapeutic potential.

The future prospects for (2R,5R)-2,5-dimethylmorpholine;hydrochloride are promising as ongoing research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory discoveries into viable therapeutics. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly important role in addressing complex diseases.

In conclusion, (2R,5R)-2,5-dimethylmorpholine;hydrochloride (CAS no. 1639886-52-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising therapeutic applications. Its synthesis challenges highlight the ingenuity required in modern chemical research while offering opportunities for innovation through interdisciplinary collaboration. As we continue to explore new frontiers in drug discovery,this compound stands out as a testament to the power of molecular design in improving human health.

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Amadis Chemical Company Limited
(CAS:1639886-52-4)(2R,5R)-2,5-dimethylmorpholine;hydrochloride
A939252
清らかである:99%
はかる:1g
価格 ($):176.0